molecular formula C20H11Br3N2 B14113574 6-Bromo-2,3-bis(4-bromophenyl)quinoxaline

6-Bromo-2,3-bis(4-bromophenyl)quinoxaline

Cat. No.: B14113574
M. Wt: 519.0 g/mol
InChI Key: HLHLIPKWWZLGCV-UHFFFAOYSA-N
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Description

6-Bromo-2,3-bis(4-bromophenyl)quinoxaline is a chemical compound with the molecular formula C20H11Br3N2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of bromine atoms at specific positions on the quinoxaline and phenyl rings, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-bis(4-bromophenyl)quinoxaline typically involves the condensation of 4-bromobenzil with 6-bromo-1,2-phenylenediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the quinoxaline ring, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-bis(4-bromophenyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoxaline derivatives with altered oxidation states .

Scientific Research Applications

6-Bromo-2,3-bis(4-bromophenyl)quinoxaline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its potential biological activities, it is explored as a lead compound for drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-bis(4-bromophenyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound can induce cell cycle arrest and apoptosis in cancer cells by affecting signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-bis(4-bromophenyl)quinoxaline is unique due to the presence of bromine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making the compound a versatile building block for the synthesis of new materials and molecules. Additionally, the presence of bromine atoms can enhance the compound’s biological activity, making it a valuable candidate for drug development and other biomedical applications .

Properties

Molecular Formula

C20H11Br3N2

Molecular Weight

519.0 g/mol

IUPAC Name

6-bromo-2,3-bis(4-bromophenyl)quinoxaline

InChI

InChI=1S/C20H11Br3N2/c21-14-5-1-12(2-6-14)19-20(13-3-7-15(22)8-4-13)25-18-11-16(23)9-10-17(18)24-19/h1-11H

InChI Key

HLHLIPKWWZLGCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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